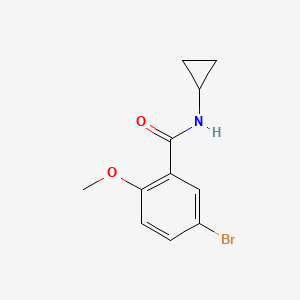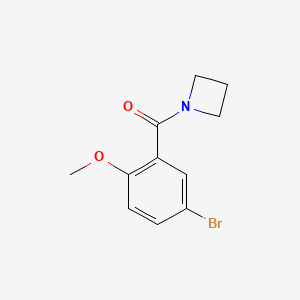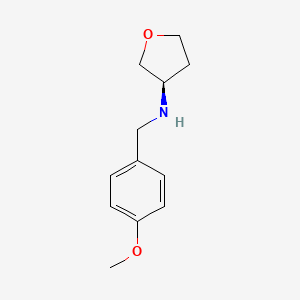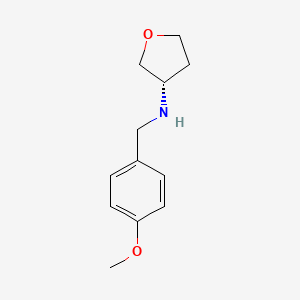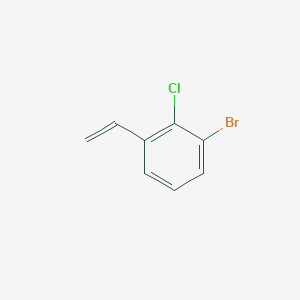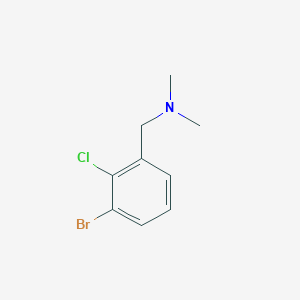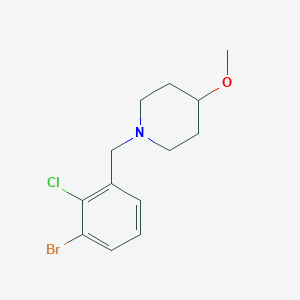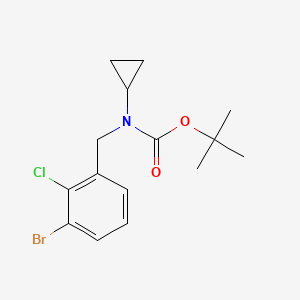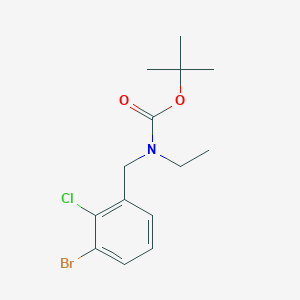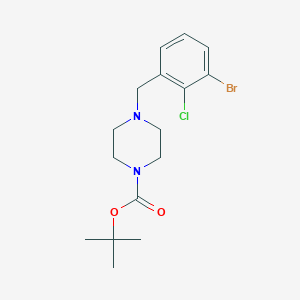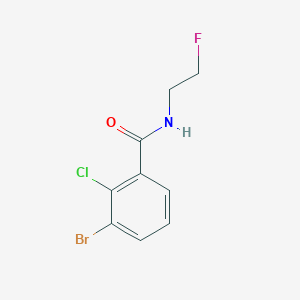
1-(3-Bromo-2-chlorobenzoyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chlorobenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features a benzoyl group substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoyl chloride and azetidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of azetidine and triethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Bromo-2-chlorobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common reagents used in these reactions include bases like sodium hydride for deprotonation, nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-(3-Bromo-2-chlorobenzoyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are explored as potential scaffolds for drug development due to their unique structural properties and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: Azetidines are used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorobenzoyl)azetidine is not extensively studied, but it is likely to involve interactions with biological targets through its reactive functional groups. The benzoyl group can participate in various binding interactions, while the azetidine ring can undergo ring-opening to form reactive intermediates that interact with molecular targets.
Comparison with Similar Compounds
1-(3-Bromo-2-chlorobenzoyl)azetidine can be compared with other azetidine derivatives:
1-(3-Bromo-2-fluorobenzoyl)azetidine: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(3-Chloro-2-methylbenzoyl)azetidine: The presence of a methyl group instead of bromine can lead to different steric and electronic effects.
1-(3-Iodo-2-chlorobenzoyl)azetidine: The iodine atom can introduce different reactivity patterns due to its larger size and different electronic properties.
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQSRVZFMVAWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


